molecular formula C14H13NO3 B2978359 2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine CAS No. 2411288-51-0

2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine

Cat. No.: B2978359
CAS No.: 2411288-51-0
M. Wt: 243.262
InChI Key: BGQLRSYHHXRDEF-UHFFFAOYSA-N
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Description

2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is an organic compound with the molecular formula C14H13NO3 It is characterized by the presence of an oxirane (epoxide) ring attached to a phenoxy group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine typically involves the reaction of 4-hydroxyphenylpyridine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, including enzyme inhibition and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine is unique due to the presence of both an oxirane ring and a pyridine ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

2-[4-(oxiran-2-ylmethoxy)phenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-8-15-14(3-1)18-12-6-4-11(5-7-12)16-9-13-10-17-13/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGQLRSYHHXRDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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